Welcome to the BenchChem Online Store!
molecular formula C12H11ClN2O B8565520 3-(5-Chloro-2-methoxyphenyl)pyridin-2-amine

3-(5-Chloro-2-methoxyphenyl)pyridin-2-amine

Cat. No. B8565520
M. Wt: 234.68 g/mol
InChI Key: XFSHLYJMIRARGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08221905B2

Procedure details

3-(5-Chloro-2-methoxyphenyl)pyridin-2-amine (5.00 g, 21 mmol) was dissolved in the mixture of THF (409 mL), HBF4 (50% aqueous solution, 36 mL) and 15 mL of water. The solution was cooled to −5° C., and sodium nitrite (1.70 g in 20 mL of water) was added dropwise. Reaction was kept 1 hour at −5° C., then was allowed to warm up to room temperature and stirred overnight at room temperature. Then pH of the reaction mixture was adjusted to 10, and it was extracted with ethyl acetate (4×25 mL). Organic fractions were combined, dried over sodium sulfate and evaporated. The residue was subjected to column chromatography on silica gel, eluent hexane/ethyl acetate 9/1 mixture. Chromatography product contained 3-(5-chloro-2-methoxyphenyl)-2-fluoropyridine, pure 6-chlorobenzofuro[2,3-b]pyridine (1.52 g, colorless long needles) was obtained by crystallization from hexane/ethyl acetate.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
409 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:15]C)=[C:6]([C:8]2[C:9](N)=[N:10][CH:11]=[CH:12][CH:13]=2)[CH:7]=1.N([O-])=O.[Na+]>C1COCC1.[H+].[B-](F)(F)(F)F.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:15][C:9]3=[N:10][CH:11]=[CH:12][CH:13]=[C:8]3[C:6]=2[CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C=1C(=NC=CC1)N)OC
Name
Quantity
409 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
36 mL
Type
solvent
Smiles
[H+].[B-](F)(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (4×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C1)C=1C(=NC=CC1)O2
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.